3-iso-Butoxy-4,5-difluorophenyl methyl sulfide

Description

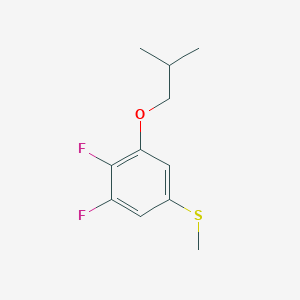

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is an organosulfur compound featuring a phenyl ring substituted with an iso-butoxy group at position 3, fluorine atoms at positions 4 and 5, and a methyl sulfide (-S-CH₃) group. Its molecular formula is C₁₁H₁₃F₂O₂S (calculated molecular weight: 255.29 g/mol). The iso-butoxy group (OCH₂CH(CH₂CH₃)) introduces steric bulk, while the fluorine atoms enhance electronegativity and metabolic stability. Methyl sulfide contributes to moderate nucleophilicity and lipophilicity, making the compound relevant for pharmaceutical and materials science applications.

Properties

CAS No. |

1443335-25-8 |

|---|---|

Molecular Formula |

C11H14F2OS |

Molecular Weight |

232.29 g/mol |

IUPAC Name |

1,2-difluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene |

InChI |

InChI=1S/C11H14F2OS/c1-7(2)6-14-10-5-8(15-3)4-9(12)11(10)13/h4-5,7H,6H2,1-3H3 |

InChI Key |

MYZAPVPARZHPFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C(=CC(=C1)SC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluorophenol and iso-butyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The compound 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is a notable chemical with diverse applications in scientific research, particularly in fields such as medicinal chemistry, materials science, and environmental studies. This article delves into its applications, supported by data tables and case studies where available.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the modulation of receptor activities. Research indicates that compounds with similar structures can act as selective modulators for androgen receptors, which are crucial in conditions such as prostate cancer .

Synthesis and Catalysis

This compound serves as a valuable building block in organic synthesis. It is used to create various derivatives that can exhibit enhanced biological activity or improved physical properties. For instance, it has been employed in the synthesis of more complex molecules through reactions like nucleophilic substitution and electrophilic aromatic substitution.

Environmental Chemistry

The compound's stability and reactivity make it suitable for studying environmental degradation processes. It can be utilized to investigate the behavior of sulfur-containing compounds in different environmental conditions, contributing to our understanding of pollution and remediation strategies.

Data Table: Applications Summary

Case Study 1: Therapeutic Potential

A study evaluated the efficacy of this compound analogs in inhibiting androgen receptor activity. Results demonstrated that certain modifications to the compound enhanced its binding affinity to the receptor, suggesting its potential as a lead compound for drug development targeting hormone-dependent cancers.

Case Study 2: Environmental Impact Assessment

Another research project investigated the environmental fate of sulfur-containing compounds similar to this compound. The study focused on their persistence in soil and water systems, revealing significant insights into their degradation pathways and ecological impact.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Key Compounds for Comparison

3-n-Butoxy-4,5-difluorophenyl Methyl Sulfide ()

- Linear n-butoxy group (OCH₂CH₂CH₂CH₃) instead of branched iso-butoxy.

- Same molecular formula (C₁₁H₁₃F₂O₂S) but distinct steric and solubility profiles.

- Availability : Discontinued commercially, suggesting synthesis or stability challenges .

(4aR)-N-(4-Bromo-3,5-difluorophenyl)-... ()

- Bromine and difluorophenyl substituents.

- Higher molecular weight (554 [M+H]⁺) and longer HPLC retention time (1.64 minutes), indicating increased hydrophobicity .

Example: (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-...

Physicochemical Properties

Critical Observations

- Steric Effects : The branched iso-butoxy group in the target compound reduces solubility in polar solvents compared to n-butoxy analogs but improves lipid membrane permeability.

- Synthetic Challenges : The discontinued status of the n-butoxy analog () implies possible difficulties in alkylation or purification steps, which may extend to the iso-butoxy variant.

Biological Activity

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its implications for therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H14F2OS

- Molecular Weight : 256.30 g/mol

- CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may exhibit antioxidant properties and could potentially modulate the activity of reactive oxygen species (ROS) within cells, which is critical in various pathophysiological conditions.

Antioxidant Activity

Research indicates that this compound has shown promise as an antioxidant. Antioxidants are vital for neutralizing free radicals, which can lead to cellular damage and contribute to diseases such as cancer and neurodegeneration. In vitro studies have demonstrated that this compound can scavenge ROS effectively, thereby protecting cellular components from oxidative stress.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines and mediators, suggesting a potential application in treating inflammatory diseases. For instance, experimental models have shown reduced inflammation markers when treated with this compound compared to control groups .

Cytotoxicity Against Cancer Cells

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against human adenoma colon cancer cells (HT29), showing a significant reduction in cell viability at specific concentrations . The mechanism underlying this cytotoxicity may involve apoptosis induction and cell cycle arrest.

Study on Anticancer Activity

A recent study investigated the effects of this compound on HT29 cells. The results indicated an EC50 value of approximately 20 µM, highlighting its potential as a therapeutic agent against colorectal cancer. The study also noted that the compound's efficacy was enhanced when used in combination with standard chemotherapeutic agents .

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 20 | Induction of apoptosis |

| MRC-5 | >50 | Selectivity over normal cells |

Mechanistic Studies

Further mechanistic studies have elucidated that the compound may exert its effects through modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to downregulate pathways associated with tumor growth while upregulating apoptotic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.